2-(4-Hydroxy-1-methyl-2-oxo-3(1H)-quinolylazo-(p-phenylene)sulphonyl)ethyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

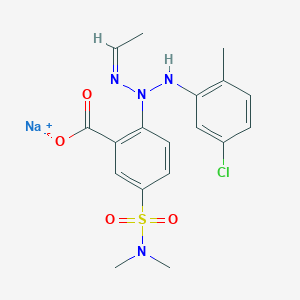

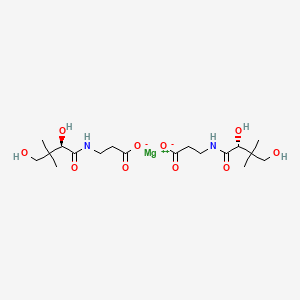

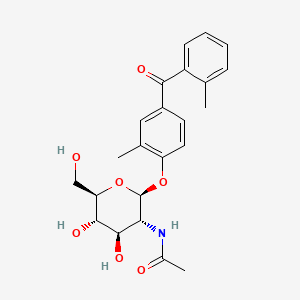

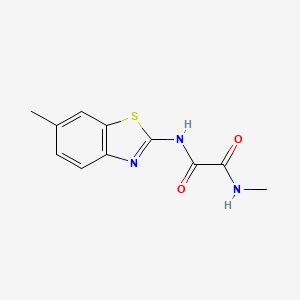

2-(4-Hydroxy-1-methyl-2-oxo-3(1H)-quinolylazo-(p-phenylene)sulphonyl)ethyl acetate is a useful research compound. Its molecular formula is C20H19N3O6S and its molecular weight is 429.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of 2-[4-Hydroxy-1-methyl-2-oxo-3(1H)-quinolylazo-(p-phenylene)sulfonyl]ethyl acetate typically involves the azo coupling of 4-hydroxy-1-methyl-2-oxo-3(1H)-quinoline with p-phenylene-diamine, followed by sulfonation and esterification with acetic acid. The reactions generally require acidic or basic conditions, high purity solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods: : Industrial-scale production might involve multi-step synthesis with intermediates being isolated and purified before proceeding to the next step. This method ensures the compound is produced efficiently and cost-effectively while maintaining high purity standards.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation and Reduction: : This compound can undergo oxidation reactions to form quinone derivatives or reduction to form corresponding amines or hydroxyquinolines.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate or chromic acid.

Reduction: : Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: : Various halogenating agents, acids, or bases depending on the desired substitution.

Major Products: : The primary products formed from these reactions include quinone derivatives, sulfonylated intermediates, and various substituted quinolines.

Scientific Research Applications: : 2-[4-Hydroxy-1-methyl-2-oxo-3(1H)-quinolylazo-(p-phenylene)sulfonyl]ethyl acetate has a broad spectrum of applications, particularly in:

Chemistry: : It serves as an intermediate in synthesizing more complex molecules and as a reagent in analytical chemistry.

Biology: : This compound is often used in enzyme-linked immunosorbent assays (ELISA) and other biochemical assays due to its stable chromophoric properties.

Medicine: : It plays a role in the development of pharmaceuticals, particularly in designing drugs targeting bacterial or viral enzymes.

Industry: : Utilized in the manufacture of dyes, pigments, and other materials requiring precise chemical properties.

Mechanism of Action: : The mechanism of action for this compound typically involves its interaction with specific molecular targets such as enzymes or receptors. Its effects can be attributed to the modulation of enzyme activity or receptor binding, impacting various biochemical pathways. For instance, its quinoline and azo functionalities allow it to interfere with nucleic acid processes or electron transport chains in microorganisms.

Comparison with Similar Compounds: : Compared to other azo compounds and quinoline derivatives, 2-[4-Hydroxy-1-methyl-2-oxo-3(1H)-quinolylazo-(p-phenylene)sulfonyl]ethyl acetate stands out due to its unique structural features and versatile applications.

Similar Compounds

Azo dyes such as Disperse Orange 1.

Quinoline derivatives like 4-hydroxyquinoline.

Sulfonated esters commonly used in industrial applications.

Its specific combination of functional groups renders it particularly useful in contexts where both chromophoric and pharmacological properties are desired.

What a journey, huh? Anything else you want to dive into about this fascinating compound?

Propiedades

Número CAS |

79641-34-2 |

|---|---|

Fórmula molecular |

C20H19N3O6S |

Peso molecular |

429.4 g/mol |

Nombre IUPAC |

2-[4-[(4-hydroxy-1-methyl-2-oxoquinolin-3-yl)diazenyl]phenyl]sulfonylethyl acetate |

InChI |

InChI=1S/C20H19N3O6S/c1-13(24)29-11-12-30(27,28)15-9-7-14(8-10-15)21-22-18-19(25)16-5-3-4-6-17(16)23(2)20(18)26/h3-10,25H,11-12H2,1-2H3 |

Clave InChI |

BCRKMROUTXGSKN-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OCCS(=O)(=O)C1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3N(C2=O)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.